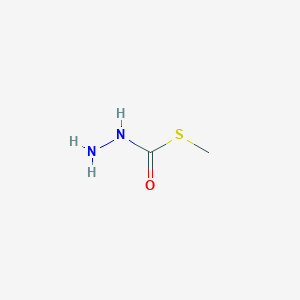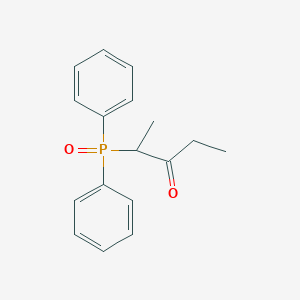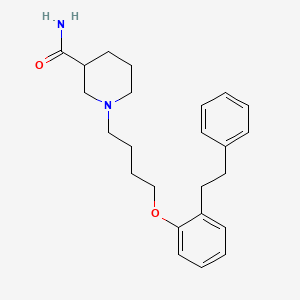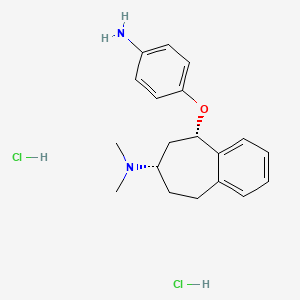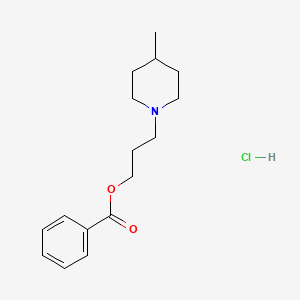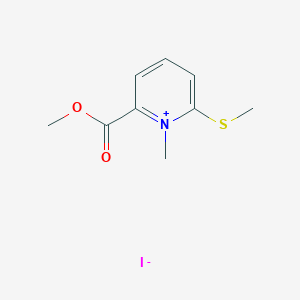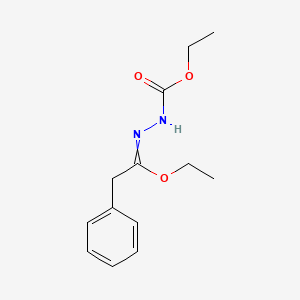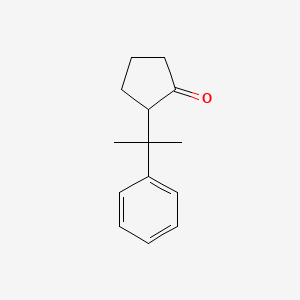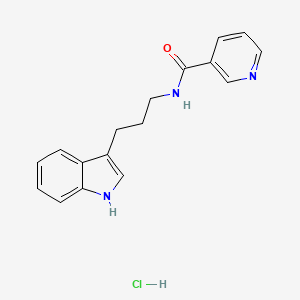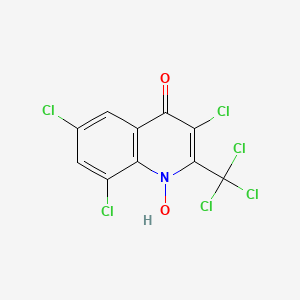
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a trichloromethyl group attached to a quinolinol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide typically involves the chlorination of quinolinol derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to achieve the desired product with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is a critical factor in its commercial production .
化学反応の分析
Types of Reactions
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group, resulting in simpler quinolinol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinolinol derivatives .
科学的研究の応用
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents, making it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and trichloromethyl group play a crucial role in its reactivity and binding affinity. The pathways involved in its action include inhibition of microbial growth and disruption of cellular processes .
類似化合物との比較
Similar Compounds
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl): Similar in structure but lacks the 1-oxide group.
3,6,8-Trichloro-2-(trichloromethyl)-4-quinolinol: Another closely related compound with slight structural variations.
Uniqueness
The presence of the 1-oxide group in 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide distinguishes it from other similar compounds.
特性
| 73855-39-7 | |
分子式 |
C10H3Cl6NO2 |
分子量 |
381.8 g/mol |
IUPAC名 |
3,6,8-trichloro-1-hydroxy-2-(trichloromethyl)quinolin-4-one |
InChI |
InChI=1S/C10H3Cl6NO2/c11-3-1-4-7(5(12)2-3)17(19)9(10(14,15)16)6(13)8(4)18/h1-2,19H |
InChIキー |
ZUAVEGOLYVBJCG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(N2O)C(Cl)(Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


